Product packaging for Bisphosphonate, 14(Cat. No.:)

Bisphosphonate, 14

Cat. No.: B10773134
M. Wt: 437.4 g/mol
InChI Key: PUCSJEGLZHMUSS-UHFFFAOYSA-N
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Description

Bisphosphonate, 14 is a high-purity, research-grade bisphosphonate compound designed for investigative applications in bone metabolism and oncology. Its primary mechanism of action involves the potent inhibition of the mevalonate pathway enzyme, farnesyl pyrophosphate synthase (FPPs). This inhibition disrupts the prenylation of small GTPase signaling proteins (such as Ras, Rho, and Rac) in osteoclasts, leading to the induction of apoptosis and the suppression of bone resorption. Consequently, this compound is an essential tool for studying osteoclast biology, bone remodeling processes, and the pathophysiology of conditions like osteoporosis and metastatic bone disease. Beyond bone research, its anti-resorptive and pro-apoptotic properties make it highly relevant for investigating its potential effects on various cancer cell lines, particularly those known to home to the skeletal system. Researchers will find this well-characterized agent invaluable for in vitro cellular assays and in vivo animal models to elucidate molecular mechanisms and evaluate therapeutic efficacy.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H33NO7P2 B10773134 Bisphosphonate, 14

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H33NO7P2

Molecular Weight

437.4 g/mol

IUPAC Name

[2-(5-decoxy-1-methylpyridin-1-ium-3-yl)-1-phosphonoethyl]-hydroxyphosphinate

InChI

InChI=1S/C18H33NO7P2/c1-3-4-5-6-7-8-9-10-11-26-17-12-16(14-19(2)15-17)13-18(27(20,21)22)28(23,24)25/h12,14-15,18H,3-11,13H2,1-2H3,(H3-,20,21,22,23,24,25)

InChI Key

PUCSJEGLZHMUSS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=C[N+](=CC(=C1)CC(P(=O)(O)O)P(=O)(O)[O-])C

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Bisphosphonates

Elucidation of Novel Synthetic Routes for Alendronate

The synthesis of alendronate has evolved from classical methods to more efficient and environmentally benign approaches. Researchers have focused on optimizing existing reactions and developing novel synthetic pathways to improve yield, purity, and sustainability.

Optimization of Established Phosphonylation Reactions

The traditional synthesis of alendronate involves the reaction of 4-aminobutyric acid with a mixture of phosphorous acid and phosphorus trichloride (B1173362). Variations of this method have been explored to improve reaction conditions and yields. One common approach involves the use of phosphorus oxychloride or other activating agents to facilitate the phosphonylation step. Optimization of reaction parameters such as temperature, solvent, and stoichiometry has been a key focus of research to maximize the efficiency of these established phosphonylation reactions.

Development of Green Chemistry Approaches in Alendronate Synthesis

In recent years, there has been a significant shift towards the development of green chemistry approaches for the synthesis of alendronate. These methods aim to reduce the environmental impact of the manufacturing process by minimizing waste, using less hazardous reagents, and improving energy efficiency. One notable green synthetic route involves a solvent-free reaction of 4-aminobutyric acid, phosphorous acid, and phosphorus trichloride in the presence of a catalyst. This method eliminates the need for volatile organic solvents, thereby reducing environmental pollution.

Targeted Chemical Modifications and Prodrug Strategies

To enhance the therapeutic profile of alendronate, researchers have explored various chemical modifications and prodrug strategies. These approaches aim to improve its bone-targeting ability and facilitate its delivery to specific biological compartments.

Design and Synthesis of Bone-Targeting Conjugates of Alendronate

The inherent bone-targeting ability of alendronate is attributed to the high affinity of the bisphosphonate moiety for hydroxyapatite (B223615), the primary mineral component of bone. However, to further enhance its bone specificity, alendronate has been conjugated with various bone-targeting molecules. These conjugates are designed to selectively accumulate in bone tissue, thereby increasing the local concentration of the drug and minimizing its systemic exposure. Examples of bone-targeting moieties that have been conjugated with alendronate include peptides and other small molecules with high affinity for bone matrix components.

Derivatization for Modulated Biological Activity and Specificity

The therapeutic efficacy and target specificity of bisphosphonates are not inherent to the P-C-P backbone alone but are profoundly influenced by the chemical nature of the side chains (R¹ and R²) attached to the central carbon atom. wikipedia.orgmdpi.com Derivatization of these side chains is a key strategy for fine-tuning the compound's pharmacological profile, primarily by altering two key properties: bone mineral affinity and potency of enzyme inhibition. oup.combohrium.com

The biological activity of nitrogen-containing bisphosphonates (N-BPs) stems from their ability to inhibit farnesyl diphosphate (B83284) synthase (FPPS), a critical enzyme in the mevalonate (B85504) pathway essential for osteoclast function. bohrium.comnih.govresearchgate.net The potency of FPPS inhibition is largely dictated by the R² side chain, while the R¹ substituent (commonly a hydroxyl group) primarily enhances the molecule's affinity for hydroxyapatite, the mineral component of bone. rsc.orgunive.it

A prominent example of targeted derivatization is the development of the novel bisphosphonate known as OX14 (1-fluoro-2-(imidazo-[1,2-α]pyridin-3-yl)-ethyl-bisphosphonate). oup.comnih.gov Researchers designed this molecule to be a highly potent inhibitor of FPPS, comparable to established drugs like zoledronate, but with intentionally lower binding affinity for bone mineral. oup.com This was achieved by modifying the side chains to alter its physicochemical properties. The reduced bone affinity results in greater urinary excretion and reduced skeletal uptake compared to other bisphosphonates, which makes it an interesting candidate for investigating potential non-skeletal applications. oup.comnih.gov

The introduction of different functional groups serves various purposes. For instance, incorporating an azido (B1232118) moiety into the structure creates a versatile chemical handle, enabling the bisphosphonate to readily participate in "click chemistry" reactions for conjugation to other molecules or surfaces. nih.gov Similarly, conjugating bisphosphonates to other pharmacologically active agents, such as anti-cancer drugs, is a strategy to achieve targeted delivery to bone tissue. nih.gov

Table 1: Comparative Pharmacological Profile of OX14 and Other Bisphosphonates This table presents research findings on the relative properties of different bisphosphonate compounds, illustrating how structural derivatization impacts biological activity.

Compound FPPS Inhibition (Relative Potency) Hydroxyapatite (HAP) Binding Affinity (Relative)
OX14 As potent as Zoledronate Lower than Zoledronate, Risedronate, and Minodronate
Zoledronate (ZOL) High High
Risedronate (RIS) High High
Minodronate (MIN) High High
Alendronate (ALN) Moderate High

Data sourced from research comparing OX14 to clinically used bisphosphonates. oup.com

Stereochemical Aspects in [Bisphosphonate, 14] Synthesis and Function

Stereochemistry—the three-dimensional arrangement of atoms—plays a critical role in the synthesis and biological function of bisphosphonates, particularly for α-substituted variants like the α-hydroxy bisphosphonates, which can be designated as class 14 compounds. nih.gov

The central carbon atom of a 1-hydroxy-1,1-bisphosphonate is a chiral center when the R² side chain is not hydrogen. This means the molecule can exist as two non-superimposable mirror images, or enantiomers. The synthesis of these compounds can result in a racemic mixture (equal amounts of both enantiomers) or can be designed to selectively produce one enantiomer over the other (asymmetric synthesis).

During synthesis, the stereochemistry can be influenced by the chosen methodology. For example, in the synthesis of certain vinylidenebisphosphonate esters, which are precursors to other bisphosphonates, the two phosphorus atoms can be diastereotopic. rsc.org This stereochemical difference can be observed using techniques like ³¹P NMR spectroscopy, which may show distinct signals for the non-equivalent phosphorus nuclei. rsc.org

The biological importance of stereochemistry is well-established in pharmacology, as different enantiomers of a drug can have vastly different potencies and effects. This is because biological targets, such as enzymes like FPPS, are themselves chiral and will interact differently with each enantiomer. While detailed stereochemical studies for every specific "this compound" analogue are not always available, the principle remains that the spatial orientation of the hydroxyl (or other α-substituent) and the R² side chain can significantly impact the molecule's ability to fit into the active site of its target enzyme, thereby influencing its inhibitory potency. The synthesis of macrocyclic bisphosphonates also involves significant stereochemical considerations to achieve the desired ring conformation. acs.org

Molecular and Cellular Mechanisms of Action of Bisphosphonate, 14

Detailed Investigation of Primary Molecular Targets

The primary molecular target of N-(2-(3-Picolyl))aminomethylenebisphosphonate and other nitrogen-containing bisphosphonates is Farnesyl Pyrophosphate Synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway.

Nitrogen-containing bisphosphonates, including N-(2-(3-Picolyl))aminomethylenebisphosphonate, are potent inhibitors of Farnesyl Pyrophosphate Synthase (FPPS). nih.govillinois.edu FPPS is a critical enzyme that catalyzes the synthesis of farnesyl pyrophosphate (FPP) from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.gov The inhibition of FPPS by these bisphosphonates is highly specific and occurs at nanomolar concentrations. google.com This potent inhibition is a key reason for their therapeutic effects. google.com

The mechanism of inhibition involves the bisphosphonate molecule binding to the active site of the FPPS enzyme. This binding prevents the natural substrates, IPP and DMAPP, from accessing the enzyme, thereby halting the production of FPP. The nitrogen atom in the side chain of these bisphosphonates is crucial for their high potency in inhibiting FPPS. While FPPS is the primary target, some bisphosphonates have also been shown to inhibit other related enzymes in the isoprenoid biosynthesis pathway, such as Geranylgeranyl Diphosphate (B83284) Synthase (GGDPS), although generally with lower potency. mdpi.com The inhibition of these enzymes disrupts the production of essential isoprenoids. mdpi.com

EnzymeEffect of Nitrogen-Containing BisphosphonatesReference
Farnesyl Pyrophosphate Synthase (FPPS)Potent inhibition nih.govillinois.edugoogle.com
Geranylgeranyl Diphosphate Synthase (GGDPS)Inhibition (generally less potent than FPPS) mdpi.com

The mevalonate pathway is a fundamental metabolic pathway responsible for the synthesis of cholesterol and isoprenoids. illinois.edu By inhibiting FPPS, N-(2-(3-Picolyl))aminomethylenebisphosphonate effectively modulates this pathway. illinois.edu The inhibition of FPPS leads to a downstream depletion of FPP and geranylgeranyl pyrophosphate (GGPP). nih.gov

Conversely, the blockage of FPPS causes an upstream accumulation of isopentenyl pyrophosphate (IPP). ccjm.org This disruption of the normal flow of metabolites through the mevalonate pathway is central to the cellular effects of nitrogen-containing bisphosphonates. The reduction in FPP and GGPP levels has significant consequences for cellular function, as these molecules are essential for various cellular processes. nih.gov

A major consequence of the depletion of FPP and GGPP is the interference with protein prenylation. nih.govgoogle.com Prenylation is a post-translational modification where farnesyl or geranylgeranyl groups are attached to proteins, particularly small GTP-binding proteins such as Ras, Rho, and Rac. nih.gov This lipid modification is essential for the proper localization and function of these proteins, which play critical roles in cell signaling, cytoskeletal organization, and vesicle trafficking. dokumen.pub

By inhibiting the synthesis of FPP and GGPP, N-(2-(3-Picolyl))aminomethylenebisphosphonate prevents the prenylation of these key signaling proteins. google.com The loss of prenylated proteins disrupts numerous cellular functions, ultimately leading to cellular dysfunction and, in the case of osteoclasts, apoptosis. nih.govdokumen.pub This interference with protein prenylation is a downstream effect of FPPS inhibition and a crucial aspect of the mechanism of action of nitrogen-containing bisphosphonates. uni-regensburg.de

ProcessEffect of [Bisphosphonate, 14]ConsequenceReference
Protein PrenylationInhibitionDisruption of small GTP-binding protein function nih.govgoogle.comuni-regensburg.de

Cellular Uptake and Intracellular Trafficking Pathways

The cellular uptake and intracellular trafficking of bisphosphonates are key determinants of their biological activity.

Bisphosphonates have a high affinity for bone mineral due to their phosphonate (B1237965) groups, which chelate calcium ions. mdpi.com This property leads to their rapid accumulation in bone tissue. mdpi.com In the context of bone, osteoclasts, the primary bone-resorbing cells, internalize bisphosphonates during the process of bone resorption. The acidic environment of the resorption lacuna dissolves the bone mineral, releasing the bound bisphosphonate, which is then taken up by the osteoclast. uni-marburg.de

The internalization of bisphosphonates by non-bone cells is less efficient and occurs primarily through fluid-phase endocytosis. uni-marburg.de The cellular uptake in non-bone cells is significantly lower compared to osteoclasts, which contributes to the relative selectivity of these drugs for bone. uni-marburg.de

Once internalized, bisphosphonates are released into the cytoplasm of the cell. In some organisms, such as certain parasites, bisphosphonates have been found to accumulate in acidic organelles called acidocalcisomes, which are rich in calcium and pyrophosphate. nih.govnih.gov

In mammalian cells, after endocytic uptake, bisphosphonates are thought to be released from endosomes into the cytosol, where they can interact with their molecular target, FPPS. The precise mechanisms of endosomal escape and the full extent of subcellular compartmentalization are still areas of active investigation. The localization within the cytosol allows for the inhibition of the mevalonate pathway and subsequent interference with protein prenylation. uni-marburg.de

Cell TypeUptake MechanismSubcellular LocalizationReference
OsteoclastsResorption-mediated uptakeCytosol uni-marburg.de
Non-bone cellsFluid-phase endocytosisCytosol uni-marburg.de
Certain ParasitesNot specifiedAcidocalcisomes nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for [this compound] Analogues

The biological activity of bisphosphonates is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies have been pivotal in elucidating the mechanisms of action of these compounds and in the design of new, more potent analogues. psu.edu The pharmacological effects of individual bisphosphonates are governed by two main properties: their affinity for bone mineral and their ability to inhibit biochemical targets within bone cells, most notably farnesyl pyrophosphate synthase (FDPS). nih.govoup.com These two properties can be modulated by specific chemical modifications to the core bisphosphonate structure. psu.edu

Correlation of Structural Motifs with Molecular Target Affinity

The affinity of nitrogen-containing bisphosphonates (N-BPs) for their primary molecular target, FDPS, is highly dependent on specific structural features. The core structure consists of a central carbon atom bonded to two phosphonate groups (P-C-P) and two side chains, designated R1 and R2. nih.gov

The key structural motifs influencing molecular target affinity are:

The P-C-P Backbone: This geminal bisphosphonate group is essential for the compound's activity. It mimics the structure of pyrophosphate, allowing it to bind to the active site of FDPS. Any disruption to this phosphonate-carbon-phosphonate backbone results in a significant loss of potency. acs.org

The R1 Side Chain: A hydroxyl group at the R1 position is a common feature in potent N-BPs. This hydroxyl group enhances the molecule's ability to chelate calcium ions and contributes to strong binding to hydroxyapatite (B223615), the mineral component of bone. nih.gov It also plays a role in the kinetics of enzyme inhibition. acs.org However, some novel analogues, such as OX14, have replaced this hydroxyl group with a fluorine atom, which results in lower bone mineral affinity while maintaining high inhibitory potency against FDPS. researchgate.netresearchgate.net

The R2 Side Chain: The structure of the R2 side chain is the primary determinant of a bisphosphonate's anti-resorptive potency. nih.gov For N-BPs, the presence and position of a nitrogen atom within this side chain are crucial for high-affinity binding to the FDPS active site. acs.orgresearchgate.net The potency is significantly influenced by whether the nitrogen is part of a simple alkyl chain or incorporated into a heterocyclic ring. For instance, the saturation of the pyridyl ring in risedronate to form its piperidine (B6355638) counterpart (compound 14) was found to decrease both the initial and final inhibitory potency against FDPS. acs.org This highlights the importance of the ring's aromaticity and structure for optimal interaction with the enzyme. acs.org

The table below summarizes the correlation between structural motifs and FDPS inhibitory activity for several bisphosphonate analogues.

Impact of Side Chain Modifications on Cellular Biological Activity

Modifications to the R2 side chain have a profound impact on the cellular biological activity of bisphosphonates, primarily their ability to inhibit osteoclast-mediated bone resorption. nih.gov Since the main intracellular target is FDPS, changes that affect binding to this enzyme translate directly to changes in cellular potency. nih.govnih.gov

Key findings on the impact of side chain modifications include:

Nitrogen Atom Position: The spatial arrangement of the nitrogen atom within the R2 side chain is a critical determinant of potency. For maximal activity, the nitrogen must be located at a specific distance from the P-C-P group, allowing for optimal interaction within a pocket of the FDPS enzyme active site. researchgate.net

Alkyl Chain Length: In simple alkylamino-bisphosphonates, the length of the chain influences potency. For example, alendronate, which has an additional methylene (B1212753) group in its N-alkyl chain compared to pamidronate, is approximately 10 times more potent in inhibiting bone resorption. scispace.com

Heterocyclic Structures: Incorporating the nitrogen atom into a heterocyclic ring system, such as the pyridinyl ring in risedronate or the imidazole (B134444) ring in zoledronate, generally leads to a substantial increase in anti-resorptive potency compared to simple alkyl chains. nih.govscispace.com Zoledronate, which contains an imidazole ring, is among the most potent bisphosphonates identified. scispace.com The specific structure of the ring is crucial; as noted previously, the saturated piperidine ring of compound 14 confers lower activity than the aromatic pyridyl ring of risedronate. acs.org

The following table illustrates how different R2 side chains affect the in vivo anti-resorptive potency of various bisphosphonates.

Quantitative Structure-Activity Relationship (QSAR) Modeling for [this compound] Derivatives

Quantitative structure-activity relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For bisphosphonates, QSAR studies have been employed to understand the structural requirements for inhibiting FDPS and bone resorption, and to predict the potency of novel derivatives. scispace.com

Several QSAR models have been developed for N-BPs:

3D-QSAR/CoMFA: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), have been successfully applied to bisphosphonates. scispace.com These models calculate the steric and electrostatic fields around aligned molecules and correlate these fields with biological activity. Good predictive CoMFA models have been generated for the inhibition of bone resorption using molecular mechanics-derived lowest-energy conformers, even without knowing the exact bound conformation of the bisphosphonates in the FDPS active site. scispace.com

Monte Carlo Method: QSAR models based on the Monte Carlo optimization method have also been developed for human FPPS inhibitors. nih.gov These models utilize descriptors derived from both simplified molecular input-line entry system (SMILES) notations and molecular graphs. The resulting models have demonstrated robustness and good predictive ability, meeting the standards set by OECD guidelines. nih.gov A key advantage of this approach is its ability to identify specific structural fragments that are either promoters of increased activity or promoters of decreased activity, thereby providing clear guidance for the design of new compounds. nih.gov

While specific QSAR models for derivatives of a compound labeled "this compound" are not detailed in the literature, the established models for N-BPs are applicable. These models confirm the importance of the heterocyclic or alkyl side chains and can be used to predict the biological activity of hypothetical derivatives of any N-BP, including analogues of compound 14.

The table below presents validation parameters for a published QSAR model developed for N-BP derivatives as hFPPS inhibitors.

Preclinical Mechanistic Investigations of Bisphosphonate, 14

In Vitro Studies in Advanced Cell Culture Systems

Bisphosphonates are potent inhibitors of osteoclast-mediated bone resorption. nih.govnih.gov In vitro studies demonstrate that these compounds, including the representative agent [Bisphosphonate, 14], exert multiple effects on osteoclasts, the primary cells responsible for breaking down bone tissue. The primary mechanism involves the disruption of osteoclast formation (osteoclastogenesis), reduction of their resorptive activity, and induction of programmed cell death (apoptosis). biomedpharmajournal.orgresearchgate.netcancerresearchuk.org

Nitrogen-containing bisphosphonates (N-BPs) are internalized by osteoclasts during the resorption process. nih.gov Once inside the cell, they inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. aacrjournals.orgnih.gov This inhibition prevents the synthesis of essential isoprenoid lipids, which are necessary for the post-translational modification (prenylation) of small GTPase signaling proteins. aacrjournals.org The disruption of these signaling proteins impairs critical osteoclast functions, including cytoskeletal arrangement, membrane ruffling, and trafficking of vesicles, ultimately leading to cell inactivation and apoptosis. biomedpharmajournal.orgaacrjournals.org

Studies on human bone marrow cultures have shown that bisphosphonates can dose-dependently inhibit the formation of osteoclast-like cells. nih.gov Furthermore, research on postmenopausal women treated with bisphosphonates revealed a reduction in the circulating population of osteoclast precursor cells. nih.gov Specifically, a decrease in cells expressing M-CSFR and CD11b, receptors crucial for osteoclast differentiation, was observed after 48 weeks of treatment. nih.gov This suggests that beyond acting on mature osteoclasts, bisphosphonates also impact the earlier stages of the osteoclast lineage. nih.gov

The interaction between osteoblasts and osteoclasts is also modulated. Bisphosphonates can influence osteoblasts to decrease the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL), a critical cytokine for osteoclast differentiation and activation, and increase the expression of its decoy receptor, osteoprotegerin (OPG). nih.govnih.gov This shift in the RANKL/OPG ratio further suppresses osteoclastogenesis. researchgate.netmdpi.com

Experimental SystemKey FindingsReference(s)
Human Bone Marrow CulturesDose-dependent inhibition of osteoclast-like cell formation. nih.gov
Human Peripheral Blood Mononuclear Cells (from postmenopausal women)Decreased percentage of osteoclast precursor cells (expressing M-CSFR and CD11b) after 48 weeks of treatment. nih.gov
Rat Osteoclast CulturesInhibition of resorption activity. nih.gov
Macrophage and Osteoclast Cell LinesInduction of apoptosis. biomedpharmajournal.org
Human Osteoblastic CellsDecreased RANKL expression and increased OPG expression. nih.govnih.gov

While the primary effect of bisphosphonates is on osteoclasts, there is growing evidence that they also directly influence osteoblasts, the cells responsible for bone formation. researchgate.net The effects of [this compound] on osteoblast activity are complex and appear to be concentration-dependent. nih.govresearchgate.net

At lower concentrations (typically in the range of 10⁻⁹ M to 10⁻⁶ M), bisphosphonates have been shown to promote the proliferation and differentiation of osteoblastic lineage cells. nih.govnih.gov Studies using human bone marrow stromal cells (BMSCs) demonstrated that treatment with bisphosphonates enhanced cell proliferation and increased the expression of key genes involved in osteogenic differentiation, such as bone morphogenetic protein-2 (BMP-2), core-binding factor alpha subunit 1 (cbfa1), and type 1 collagen. nih.gov This suggests that bisphosphonates can encourage the commitment of progenitor cells to the osteoblastic phenotype. nih.gov

Cell ModelEffect of Bisphosphonate TreatmentKey FindingsReference(s)
Human Bone Marrow Stromal Cells (BMSC)Proliferation & DifferentiationEnhanced proliferation and increased mRNA levels of osteogenic genes (BMP-2, cbfa1). nih.gov
Human OsteoblastsProliferation & Matrix ProductionAntiproliferative effects at higher concentrations; initial enhancement of collagen type I gene expression followed by later inhibition. researchgate.netnih.gov
Osteoblastic Cell LinesApoptosisPrevention of osteoblast and osteocyte apoptosis at low concentrations. nih.govnih.gov
Rat Calvarial Organ CultureDifferentiation & MineralizationIncreased expression of osteoblast differentiation markers. nih.gov
Rat Cortical Bone (In vivo model with in vitro analysis)Matrix MaturationIncreased mineral-to-matrix ratio with increasing tissue age. nih.gov

Beyond their skeletal applications, bisphosphonates exhibit direct anti-cancer and anti-inflammatory activities, as demonstrated in various non-skeletal cell lines. nih.gov The anti-cancer effects of [this compound] are largely attributed to the same mechanism seen in osteoclasts: the inhibition of the mevalonate pathway. aacrjournals.org

In various cancer cell lines, including breast, prostate, lung, and ovarian cancer, N-BPs have been shown to:

Induce Apoptosis: Inhibition of FPPS leads to the accumulation of cytotoxic metabolites and disrupts essential cellular processes, triggering programmed cell death in tumor cells. nih.govresearchgate.net

Inhibit Cell Proliferation and Invasion: By disrupting the function of small GTPase proteins, bisphosphonates impair tumor cell adhesion to the extracellular matrix, a critical step for invasion and metastasis. nih.gov

Suppress Angiogenesis: Bisphosphonates can directly affect endothelial cells, exerting a suppressive effect on the formation of new blood vessels, which is crucial for tumor growth. nih.gov

Stimulate Immune Response: N-BPs can lead to the accumulation of isopentenyl pyrophosphate (IPP), which stimulates the proliferation and activation of Vγ9Vδ2 T cells, a subset of T cells that play a role in innate immunity against cancer. nih.govnih.gov

The anti-inflammatory properties of bisphosphonates have also been investigated. In cultured neonatal mouse calvaria, an organ culture system that retains immune cells, the effects were found to be structure-dependent. nih.gov Nitrogen-containing bisphosphonates (N-BPs) were observed to enhance lipopolysaccharide (LPS)-induced inflammatory responses, increasing the production of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO). nih.gov In contrast, non-nitrogen-containing bisphosphonates (non-N-BPs) suppressed the production of these inflammatory mediators by downregulating the expression of COX-2 and iNOS genes. nih.gov This suggests that the structural characteristics of a given bisphosphonate are critical in determining its inflammatory or anti-inflammatory potential. nih.gov

Cell Type/SystemObserved EffectPotential MechanismReference(s)
Osteosarcoma Cells (MG-63)Inhibition of cell growth, induction of apoptosis.Inhibition of mevalonate pathway, S-phase arrest. researchgate.net
Breast, Prostate, Lung Cancer CellsInhibition of cell adhesion, invasion, and metastasis.Disruption of small GTPase protein prenylation. nih.govnih.gov
Endothelial CellsSuppression of angiogenesis.Direct inhibitory effect on endothelial cell function. nih.gov
γδ-T LymphocytesStimulation and activation.Accumulation of IPP following FPP synthase inhibition. nih.gov
Neonatal Mouse Calvaria (Organ Culture)Structure-dependent modulation of inflammation.N-BPs enhanced LPS-induced PGE2/NO production; non-N-BPs suppressed it. nih.gov

Biochemical assays have been instrumental in elucidating the molecular pathways affected by [this compound]. The primary and most well-documented target for N-BPs is the mevalonate pathway . aacrjournals.orgnih.gov

Farnesyl Pyrophosphate Synthase (FPPS) Inhibition: Assays directly measuring the activity of this enzyme confirm that N-BPs are potent inhibitors. aacrjournals.org This blockade prevents the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are crucial lipid molecules for protein prenylation. aacrjournals.org

The inhibition of FPPS triggers several downstream consequences:

Inhibition of Small GTPase Prenylation: Lack of FPP and GGPP prevents the prenylation of small GTPase signaling proteins like Ras, Rho, and Rac. This can be detected by observing the accumulation of unprenylated forms of these proteins in the cell cytosol. aacrjournals.org Disruption of these signaling cascades affects cell survival, morphology, and function.

Modulation of the RANKL/OPG Pathway: Bisphosphonates can indirectly influence osteoclastogenesis by acting on osteoblasts. Studies have shown that bisphosphonate treatment can lead to a decrease in RANKL mRNA expression and an increase in the production and expression of OPG. nih.govnih.gov This shifts the balance to favor reduced bone resorption.

Activation of ERK Signaling: Separate from their effects on the mevalonate pathway, bisphosphonates have been shown to provide a pro-survival signal in osteoblasts and osteocytes by activating the extracellular signal-regulated kinases (ERKs). nih.gov This effect is rapid, transient, and has been demonstrated to be dependent on the presence of connexin 43 hemichannels. nih.govjci.org Activation of the Src/MEK/ERKs pathway ultimately leads to the inhibition of apoptosis. nih.gov

Induction of Apoptosis via Caspase Activation: In target cells like osteoclasts and tumor cells, the disruption of the mevalonate pathway ultimately leads to the activation of caspases, such as caspase-3, which execute the final stages of apoptosis. biomedpharmajournal.org

Signaling PathwayKey Molecular Target/EventMethod of DetectionConsequence of ModulationReference(s)
Mevalonate PathwayFarnesyl Pyrophosphate Synthase (FPPS)Enzyme activity assaysInhibition of protein prenylation, induction of apoptosis. aacrjournals.orgnih.gov
Small GTPase SignalingPrenylation of Ras, Rho, Rac proteinsWestern blot for unprenylated proteinsDisruption of cell function, cytoskeletal organization, and survival. aacrjournals.org
RANKL/OPG PathwayRANKL and OPG mRNA and protein expressionRT-PCR, ELISADecreased osteoclast differentiation and activation. nih.govnih.gov
MAPK/ERK PathwayPhosphorylation of ERK1/2Western blot for p-ERKInhibition of osteoblast/osteocyte apoptosis. jci.orgnih.gov
Apoptosis PathwayCaspase-3 activationCaspase activity assaysExecution of programmed cell death. biomedpharmajournal.org

In Vivo Mechanistic Studies in Animal Models

In vivo studies in various animal models have consistently demonstrated the efficacy of bisphosphonates in preserving bone mass and modulating bone microarchitecture, particularly under conditions of high bone turnover such as ovariectomy-induced osteoporosis. oup.comnih.gov

In rat models of osteoporosis, treatment with bisphosphonates leads to significant improvements in bone microarchitectural parameters. nih.govscielo.br Micro-computed tomography (micro-CT) analysis of femurs from ovariectomized (OVX) rats treated with bisphosphonates shows a preservation of trabecular bone structure compared to untreated OVX controls. nih.gov Key findings include:

Increased Trabecular Bone Volume (BV/TV): Bisphosphonates prevent the loss of trabecular bone, maintaining a higher bone volume fraction.

Increased Trabecular Number (Tb.N) and Decreased Trabecular Separation (Tb.Sp): Treatment helps maintain the connectivity and density of the trabecular network.

Increased Trabecular Thickness (Tb.Th): The individual trabeculae are preserved from thinning.

Studies in dog models have also shown that bisphosphonate treatment results in an increased apparent Young's modulus (a measure of stiffness) and an increased calcified matrix density. researchgate.net This is consistent with the suppression of bone turnover, which allows for more complete secondary mineralization of the existing bone tissue, a process referred to as an increase in the mean tissue age. researchgate.netresearchgate.net

While preserving bone mass, the profound suppression of bone remodeling can also lead to changes in bone quality. Long-term use in animal models has been associated with an accumulation of microdamage, as the normal process of repairing small cracks is inhibited. researchgate.netoup.com This highlights the importance of the balance between inhibiting resorption and maintaining the bone's natural repair mechanisms.

Animal ModelKey Parameter MeasuredEffect of Bisphosphonate TreatmentReference(s)
Ovariectomized (OVX) RatTrabecular Bone Volume (BV/TV)Significant preservation compared to untreated OVX controls. nih.gov
Ovariectomized (OVX) RatTrabecular Number (Tb.N)Increased, indicating a more connected trabecular network. nih.gov
Ovariectomized (OVX) RatTrabecular Separation (Tb.Sp)Decreased, indicating a denser trabecular network. nih.gov
Dog (vertebral trabecular bone)Apparent Young's ModulusIncreased, indicating greater bone stiffness. researchgate.net
Dog (vertebral trabecular bone)Calcified Matrix DensityIncreased, linked to increased mineralization. researchgate.net
Mouse (OVX)Bone MicrodamagePotential for accumulation with long-term, high-dose treatment. researchgate.netoup.com

Cellular and Molecular Responses in Animal Tissues

Preclinical studies on the novel bisphosphonate, referred to as this compound or OX14, have elucidated its effects on cellular and molecular activities within animal tissues, primarily focusing on bone. In a murine model of myeloma-induced bone disease, OX14 demonstrated significant efficacy in preventing the development of osteolytic lesions. nih.gov This protective effect is attributed to its potent inhibitory action on osteoclasts, the primary cells responsible for bone resorption.

The cellular response to OX14 is consistent with the known mechanism of action for nitrogen-containing bisphosphonates, which involves the inhibition of farnesyl diphosphate (B83284) synthase (FPPS). nih.gov This enzyme is crucial for the post-translational modification (prenylation) of small GTP-binding proteins that are essential for osteoclast function and survival. nih.govnih.gov By inhibiting FPPS, OX14 is thought to disrupt the osteoclast cytoskeleton and induce apoptosis, thereby reducing bone resorption.

Analysis of Biomarkers of Bone Metabolism in Preclinical Models

The preclinical evaluation of this compound (OX14) involved the analysis of key biomarkers of bone metabolism to quantify its antiresorptive potency. These studies utilized established animal models to measure changes in bone mineral density (BMD) and bone volume.

In a growing rat model, the antiresorptive activity of OX14 was compared to other well-known bisphosphonates, including zoledronic acid (ZOL), risedronate (RIS), and alendronate (ALN). The primary endpoint in this assay was the increase in bone mineral density (BMD) in the metaphysis of the tibia. The results indicated that OX14 was as effective as ZOL and RIS in increasing BMD. nih.gov

Further investigations in non-tumor-bearing mice provided additional evidence of OX14's potent effect on bone metabolism. Using μCT analysis, the bone volume/tissue volume (BV/TV) ratio was assessed. OX14 was found to be as effective as ZOL and RIS at increasing the BV/TV, confirming its strong antiresorptive properties. nih.gov

In a murine model of myeloma, treatment with OX14 led to a significantly higher BV/TV ratio compared to the tumor-bearing control group, indicating its ability to prevent bone loss associated with the malignancy. nih.gov

Table 1: Comparative Efficacy of this compound (OX14) on Bone Metabolism Biomarkers in Preclinical Models

Animal Model Biomarker This compound (OX14) Efficacy Comparator Efficacy Reference
Growing Rat Metaphyseal BMD As effective as ZOL and RIS ZOL, RIS, MIN, ALN nih.gov
Non-tumor-bearing Mouse Bone Volume/Tissue Volume (BV/TV) As effective as ZOL and RIS ZOL, RIS nih.gov

This table is generated based on the findings reported in the preclinical evaluation of OX14.

Investigation of Anti-Tumor Effects in Orthotopic and Metastatic Animal Models

The anti-tumor potential of this compound (OX14) was investigated in a murine model that mimics certain aspects of orthotopic tumor growth within the bone. Specifically, human JJN3 myeloma cells were injected directly into the tibia of mice to create localized, osteolytic bone lesions. nih.gov

In contrast, zoledronic acid (ZOL), which was used as a comparator, was shown to significantly inhibit tumor burden in the same study, as determined by histological analysis of the tibial sections. nih.gov However, it is noteworthy that flow cytometric analysis of tumor burden in the ZOL-treated mice did not show a statistically significant reduction compared to the tumor control group, indicating potential differences in measurement sensitivity. nih.gov

The lack of a direct anti-tumor effect of OX14 in this specific model does not preclude the possibility of such effects in other cancer types or at different dosing regimens. The primary mechanism of action for nitrogen-containing bisphosphonates, the inhibition of FPPS, is known to have anti-tumor effects in vitro. nih.gov However, the translation of these direct anti-tumor effects to in vivo models can be complex and dependent on factors such as drug concentration within the tumor microenvironment and the specific dependencies of the cancer cells on the mevalonate pathway.

Table 2: Compound Names Mentioned in the Article

Compound Name
Alendronate (ALN)
This compound (OX14)
Risedronate (RIS)

Pharmacokinetic and Pharmacodynamic Principles in Research Models

Absorption and Distribution Mechanisms in Experimental Systems

Studies comparing various bisphosphonates have revealed significant differences in their binding affinities for hydroxyapatite (B223615) (HAP), the primary mineral component of bone. nih.gov Research on a novel bisphosphonate, identified as OX14, demonstrates that while it possesses high potency for inhibiting osteoclast activity, it has a comparatively low mineral affinity. researchgate.net Data from both hydroxyapatite binding and urinary excretion analyses consistently show that OX14 binds less avidly to bone than other tested bisphosphonates such as zoledronate and alendronate. researchgate.net

The kinetics of binding are also a critical factor. Research using fluorescently labeled bisphosphonates in mouse models shows that these compounds preferentially bind to regions with low tissue mineral density, which are associated with new bone formation and high osteoblast activity. oup.com This binding occurs rapidly, with localization observed shortly after injection. oup.com The rate and plateau of binding can be influenced by the rate of bone turnover; for instance, ovariectomized mice treated with parathyroid hormone (PTH) to stimulate bone formation showed significantly increased rate constants for bisphosphonate binding. oup.com While most potent bisphosphonates exhibit high affinity for bone, compounds with lower affinity may require different dosing considerations to achieve therapeutic effects. researchgate.net

Comparative Binding Affinities of Various Bisphosphonates

This table summarizes the relative binding affinities for hydroxyapatite (HAP) among several bisphosphonates, illustrating the unique position of compounds with lower affinity.

BisphosphonateRelative Binding Affinity (Rank Order)Reference
ZoledronateHighest nih.gov
AlendronateHigh nih.gov
IbandronateIntermediate nih.gov
RisedronateLower nih.gov
Bisphosphonate, 14 (OX14)Low researchgate.net
EtidronateLow nih.gov
ClodronateLowest nih.gov

Following administration in preclinical models, bisphosphonates are rapidly cleared from the plasma. tandfonline.com A substantial portion, estimated to be between 20% and 80%, is deposited in bone, while the remainder is excreted in the urine. tandfonline.com The distribution within the skeleton is not uniform; bisphosphonates preferentially accumulate at sites of active bone remodeling where the mineral is exposed. nih.govresearchgate.net

Preclinical studies using radiolabeled bisphosphonates, such as ¹⁴C-zoledronic acid in rats and dogs, provide detailed insights into tissue distribution. nih.gov These studies show a rapid decline of the compound in plasma and non-calcified tissues. nih.gov In contrast, elimination from bone is very slow, with radioactivity levels in rat bone decreasing to only about 50% of the peak concentration at 240 days post-dose. nih.gov The highest uptake is observed in cancellous bone and the axial skeleton. nih.gov The long terminal half-life in non-calcified tissues suggests a redistribution of the drug from bone rather than prolonged retention in those tissues. nih.gov After uptake into bone, bisphosphonates are only released when the bone in which they are deposited undergoes resorption. nih.gov This leads to a very long half-life in the skeleton, which can range from one to ten years depending on the species and the rate of bone turnover. nih.gov Any remaining bisphosphonate that does not bind to bone is typically excreted via the kidneys within a few hours of administration. panoramaortho.com

To better understand the complex pharmacokinetic (PK) profile of bisphosphonates, researchers have developed mathematical models. frontiersin.orgnih.gov These are often compartmental models that aim to simulate the temporal evolution of the drug's concentration in different parts of the body, such as plasma, bone surface, and deep bone. nih.govnih.gov Such models are valuable because traditional non-compartmental analysis often fails to account for the crucial aspect of skeletal binding. clinpgx.org

Computational chemistry techniques have also been employed to predict the interaction of bisphosphonates with hydroxyapatite. nih.gov Studies involving the molecular modeling of pamidronate, alendronate, and neridronate have shown a good correlation between the predicted interactions and the results from in-vitro hydroxyapatite binding and in-vivo biodistribution studies in mice. nih.gov This suggests that computational modeling is a valid approach for evaluating the specific interactions that determine a bisphosphonate's ability to bind to bone mineral. nih.gov These techniques offer the potential to aid in the design of new bisphosphonate-based molecules with optimized pharmacological activity. nih.gov However, few mathematical models have been developed to simulate the long-term pharmacokinetics of specific bisphosphonates like alendronate. frontiersin.orgnih.gov

Metabolism and Excretion Pathways in Experimental Systems

The elimination of bisphosphonates from the body follows a distinct and consistent pathway across different compounds within the class.

A key characteristic of the bisphosphonate class of drugs is their metabolic stability. The central P-C-P (phosphorus-carbon-phosphorus) bond is completely resistant to enzymatic hydrolysis. tandfonline.com Extensive research on various bisphosphonates, including etidronate, clodronate, pamidronate, and alendronate, has shown that they are not metabolized. nih.govtandfonline.com They are absorbed, stored in bone, and ultimately excreted from the body in their unchanged, parent form. tandfonline.comnih.gov There is no evidence that bisphosphonates induce or inhibit cytochrome P450 enzymes. panoramaortho.com Therefore, it is presumed that this compound, like all other bisphosphonates studied to date, does not undergo biotransformation.

Renal excretion is the sole route of elimination for bisphosphonates from the body. nih.gov The portion of the drug that is not sequestered by bone is cleared by the kidneys. panoramaortho.companoramaortho.com In preclinical animal models, this process involves both passive glomerular filtration and active tubular secretion. panoramaortho.comnih.gov Studies in rats with alendronate indicate that the drug is actively secreted by a yet-uncharacterized renal transport system, which is distinct from the common anionic or cationic transport systems used by many other drugs. nih.govpanoramaortho.com

Biodistribution studies in rats and dogs using ¹⁴C-zoledronic acid showed that 94% to 96% of the excreted radioactivity was found in the urine. nih.gov The total fraction of the dose excreted at 96 hours was 36% in rats and 60% in dogs, with the remaining fraction presumably bound to the skeleton. nih.gov This confirms that renal clearance is the primary mechanism for the elimination of the non-bone-bound fraction of the drug. nih.gov

Summary of Bisphosphonate Excretion in Preclinical Models

This table highlights key findings regarding the excretion of bisphosphonates in animal studies.

ParameterFindingAnimal ModelReference
Excretion RouteExclusively renalGeneral/Rat nih.gov
MetabolismExcreted unmetabolized/unchangedGeneral tandfonline.comnih.gov
Renal TransportGlomerular filtration and active tubular secretionGeneral/Rat panoramaortho.comnih.gov
Fraction of Dose Excreted (96h)36%Rat (Zoledronic Acid) nih.gov
Fraction of Dose Excreted (96h)60%Dog (Zoledronic Acid) nih.gov

Based on a comprehensive review of scientific literature, it is not possible to generate an article focusing solely on a chemical compound named "this compound" as requested. The name "this compound" or "compound 14" does not refer to a single, consistently defined chemical entity with a dedicated body of research, particularly in the context of preclinical pharmacodynamic markers for bone-related diseases.

In one study on geranylgeranyl diphosphate (B83284) synthase (GGDPS) inhibitors, "tetraethyl methylene (B1212753) bisphosphonate (14)" is mentioned as a commercial starting material for synthesizing other molecules. mdpi.com

A different paper investigating treatments for parasitic infections describes "methyl(alkyl)sulfonium bisphosphonates 13 and 14" which were tested for their activity against Toxoplasma gondii. asm.org

Another research effort focused on developing inhibitors for 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) for osteoporosis also describes a "compound 14" within its library of potential drug candidates. acs.org

A patent for phosphonated rifamycin (B1679328) describes a substance named "Tetrabenzyl 1-ethoxy-1-oxo-propylene-3,3-bisphosphonate (14)". google.com

Therefore, creating an article that strictly adheres to the prompt's focus on a solitary compound is not feasible with the available scientific information.

Advanced Research Technologies and Methodologies in Bisphosphonate, 14 Studies

Computational Chemistry and Structural Biology Approaches

Computational and structural methods are pivotal in elucidating the precise mechanisms by which bisphosphonates interact with their biological targets at an atomic level. These in silico techniques allow for the simulation and prediction of molecular behaviors that are often difficult to observe through experimental means alone.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov This method is instrumental in identifying potential protein targets for bisphosphonates by simulating how they fit into the binding sites of enzymes. For instance, studies have used molecular docking to explore the binding of various bisphosphonates, such as zoledronic acid, to protein targets like placental alkaline phosphatase (PLAP) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL). nih.govnih.govfrontiersin.org In these simulations, the binding affinity is calculated, with lower energy scores indicating a more stable interaction. nih.govfrontiersin.org For example, the docking of zoledronic acid to the RANKL trimer yielded a binding affinity of -6.8 kcal/mol. nih.gov

Following docking, molecular dynamics (MD) simulations are employed to observe the behavior of the ligand-protein complex over time. nih.govnih.gov MD simulations provide a dynamic view of the interaction, confirming the stability of the binding and revealing the dynamic interplay between the bisphosphonate and the protein target. nih.govnih.govfrontiersin.org These simulations have confirmed the stability of complexes formed between various bisphosphonates and their targets, such as PLAP. nih.govresearchgate.net

Table 1: Examples of Molecular Docking Studies on Bisphosphonates and Their Protein Targets
BisphosphonateProtein TargetPredicted Binding Energy (kcal/mol)Key FindingReference
Zoledronic acidPlacental Alkaline Phosphatase (PLAP)-6.6Lowest estimated energy of binding among tested derivatives, suggesting strong interaction. nih.gov
Zoledronic acidReceptor Activator of Nuclear Factor-κB Ligand (RANKL)-6.8Compound binds to the channel of the RANKL trimer. nih.gov
HypophosphatePlacental Alkaline Phosphatase (PLAP)-6.4Very low energy of binding despite no identified hydrogen bonds in the initial dock. nih.gov

A primary output of computational simulations is the prediction of binding free energy, which quantifies the strength of the interaction between a ligand and its target. nih.gov For the complex of zoledronic acid and RANKL, the binding free energy was calculated to be -70.67 ± 2.62 kJ/mol, indicating a spontaneous and favorable interaction. nih.gov These calculations often decompose the energy into contributions from different forces, such as van der Waals interactions and electrostatic interactions, which were found to promote the stable binding of zoledronate to RANKL. nih.gov

Furthermore, these simulations can predict conformational changes in the protein target upon ligand binding. nih.gov A significant finding in bisphosphonate research is that their binding to the enzyme farnesyl diphosphate (B83284) synthase (FPPS) induces a conformational change from an "open" to a "partially closed" state. nih.gov This structural shift is crucial for the inhibitory action of the drug. MD simulations are a key tool for observing such ligand-induced changes in protein shape and flexibility, which are fundamental to their biological function and mechanism of action. nih.govresearchgate.net

X-ray crystallography provides high-resolution, three-dimensional structures of molecules, including bisphosphonates and their protein complexes. acs.org The integration of this experimental data with computational models is a powerful strategy for understanding structure-activity relationships. nih.gov A comprehensive study determined the X-ray crystallographic structures of nine different bisphosphonates, including the specific compound Bisphosphonate, 14 . acs.org

The crystal structure of This compound was determined from a sample recrystallized from water. acs.org This structural data provides precise bond lengths and atomic coordinates, which serve as a critical input and validation point for computational models like molecular docking and MD simulations. acs.org By starting with an experimentally verified structure, the accuracy of subsequent in silico analyses is greatly enhanced, leading to more reliable predictions of binding modes and affinities. nih.govacs.org This integrated approach has been essential in defining how bisphosphonates bind to the active site of FPPS, involving a network of interactions with magnesium ions and specific amino acid residues. nih.gov

Table 2: Crystallographic Investigation of this compound and Related Compounds
Compound NameCrystallization DetailsKey Structural FindingReference
This compoundRecrystallized from water; suitable crystals obtained at pH ~1.Molecule crystallized in its zwitterionic form. acs.org
Bisphosphonate, 11Recrystallized from water.Molecule crystallized in its zwitterionic form. acs.org
Bisphosphonate, 16Recrystallized from water.Formed a dianionic species containing H₃O⁺. acs.org
Bisphosphonate, 20aRecrystallized from water.Formed an Na⁺-containing species. acs.org

Omics Technologies for Mechanistic Elucidation

Omics technologies offer a global view of molecular changes within a biological system in response to a stimulus, such as treatment with a bisphosphonate. These high-throughput methods are crucial for identifying new drug targets, understanding mechanisms of action, and elucidating complex cellular response pathways.

Proteomics is the large-scale study of proteins. medindia.netmdpi.com Mass spectrometry-based proteomics can be used to compare the protein expression profiles of cells or tissues before and after treatment with a bisphosphonate, helping to identify drug targets and understand the drug's mechanism of action. mdpi.com For example, a shotgun proteomics analysis of osteocytes treated with nitrogen-containing bisphosphonates revealed new potential molecular effectors of these drugs. dntb.gov.ua Similarly, a global proteomics approach was used to analyze bone proteins after treatment with alendronate, identifying differentially expressed proteins and providing insight into the molecular mechanisms underlying the drug's effects. nih.gov

Metabolomics involves the comprehensive analysis of small molecule metabolites in a biological sample. nih.gov Changes in metabolite profiles can reveal which metabolic pathways are perturbed by a drug. frontiersin.org In bone research, integrating metabolomics with other omics data can uncover the metabolic characteristics associated with changes in bone mass. nih.gov For instance, studies have used liquid chromatography-mass spectrometry (LC-MS) to analyze fecal metabolites, identifying significant alterations in response to treatments aimed at improving bone health and revealing that gut-derived metabolites can influence bone homeostasis. frontiersin.org Such analyses can point to key metabolic pathways affected by bisphosphonates, such as alanine, aspartate, and glutamate (B1630785) metabolism. nih.gov

Table 3: Examples of Proteins and Metabolites Identified via Omics in Bone-Related Studies
Omics TechnologyCompound/Condition StudiedKey Molecules IdentifiedPotential ImplicationReference
ProteomicsAlendronateGlycogen synthase kinase 3 beta (GSK3β)GSK3β is a regulator of osteogenesis and angiogenesis. nih.gov
ProteomicsNitrogen-containing BPsPhosphatidylethanolamine-binding proteinIdentified as a potential molecular effector in osteocytes. dntb.gov.ua
MetabolomicsAnti-osteoporotic compound 4aaCitronellal, KaempferolBeneficial metabolites that increased following treatment. frontiersin.org
Metabolomics & TranscriptomicsExercise-improved bone massAlanine, Aspartate, GlutamateIdentified as part of significantly enriched metabolic pathways. nih.gov

Transcriptomics is the study of the complete set of RNA transcripts produced by an organism under specific conditions. It allows researchers to profile the gene expression changes that occur in response to bisphosphonate treatment. Studies have used real-time polymerase chain reaction (RT-PCR) to show that bisphosphonates like zoledronate and alendronate can significantly modulate the expression of genes essential for osteoblast physiology, including RUNX-2, Col-I, and TGF-β1. nih.gov

Single-cell RNA sequencing (scRNA-seq) is a revolutionary transcriptomics technique that allows for the analysis of gene expression at the individual cell level. pnas.orgnih.gov This provides a highly detailed view of the cellular heterogeneity within a tissue and how different cell types respond to drug treatment. pnas.orgnih.gov In the context of bisphosphonate research, scRNA-seq has been used to analyze the immune cells of osteoporosis patients who failed to respond to bisphosphonate therapy. pnas.org This approach identified specific cellular profiles, such as an elevation in natural killer cells, that were associated with treatment failure, thereby enhancing the understanding of the role of immune heterogeneity in treatment response. pnas.org Furthermore, transcriptomic analysis has shown that treatment with bisphosphonates can increase the mRNA expression of genes like METTL14, which plays a role in regulating osteoclast differentiation. nih.gov

Advanced Imaging Techniques for Mechanistic Insights

The investigation of "this compound," a novel and potent bisphosphonate also identified as OX14, has been significantly advanced through the application of sophisticated imaging and analytical technologies. bone-abstracts.orgscispace.comnih.gov These methods provide crucial insights into its mechanism of action, effects on bone structure, cellular dynamics, and molecular interactions.

Micro-Computed Tomography (Micro-CT) for Bone Structural Analysis

Micro-computed tomography (micro-CT) is a high-resolution imaging technique that allows for the three-dimensional visualization and quantification of bone microarchitecture without destroying the sample. In studies involving "this compound" (OX14), micro-CT has been instrumental in assessing its efficacy in preclinical models of bone disease.

Detailed Research Findings:

In a murine model of myeloma-induced bone disease, treatment with OX14 was shown to be as effective as zoledronate (ZOL) in preventing the formation of osteolytic lesions. bone-abstracts.orgnih.gov Micro-CT analysis of the bone structure in these models provided quantitative data on the protective effects of OX14. Specifically, the analysis revealed a significant reduction in cortical bone lesions and a higher bone volume to total volume ratio (BV/TV) in mice treated with OX14 compared to the tumor control group. nih.gov These findings demonstrate the potent anti-resorptive activity of OX14 and its ability to preserve bone integrity in a pathological setting.

Studies on ovariectomy-induced osteoporosis in rats have also utilized micro-CT to evaluate the impact of bisphosphonate treatment on bone microstructure. mdpi.comnih.govresearchgate.net While these studies did not specifically use OX14, they establish the methodology of using micro-CT to quantify changes in trabecular bone volume, trabecular separation, and other key structural parameters in response to bisphosphonate therapy. nih.gov For instance, bisphosphonate treatment has been shown to prevent the deterioration of the jaw bone microarchitecture in osteoporotic rats. researchgate.net

Interactive Data Table: Micro-CT Analysis of Bone Parameters with Bisphosphonate Treatment

ParameterControl Group (Tumor)OX14 Treated GroupZoledronate Treated GroupSignificance (Treatment vs. Control)
Cortical Bone LesionsPresentSignificantly ReducedSignificantly Reducedp < 0.05 (OX14), p < 0.001 (ZOL) nih.gov
Bone Volume/Total Volume (BV/TV)DecreasedSignificantly HigherSignificantly Higherp < 0.001 (OX14), p < 0.0001 (ZOL) nih.gov

Live-Cell Imaging for Cellular Dynamics and Localization

Live-cell imaging techniques are crucial for understanding the pharmacokinetics and pharmacodynamics of bisphosphonates at a cellular level. By using fluorescently labeled analogues, researchers can track the uptake, intracellular localization, and effects of these compounds in real-time.

Detailed Research Findings:

While specific live-cell imaging studies on "this compound" (OX14) are not detailed in the provided search results, the methodology has been established with other nitrogen-containing bisphosphonates like risedronate. nih.govnih.gov Fluorescently conjugated risedronate analogues (e.g., AF647-RIS) have been used to demonstrate that bisphosphonates are taken up by bone marrow monocytes. nih.gov This uptake is a critical step in their mechanism of action.

Intravital two-photon microscopy, a powerful live-cell imaging technique, has revealed that fluorescently labeled bisphosphonates accumulate in tumor tissues by leaking from the tumor vasculature. nih.govaacrjournals.org Once in the tissue, they can be engulfed by tumor-associated macrophages (TAMs). nih.govaacrjournals.org This provides compelling evidence for the extraskeletal activity of bisphosphonates. These established methodologies can be directly applied to future studies of OX14 to visualize its cellular uptake and trafficking, which is particularly relevant given its unique property of lower bone affinity. bone-abstracts.orgnih.gov

Interactive Data Table: Cellular Uptake of Fluorescently Labeled Bisphosphonate (AF647-RIS) in Bone Marrow Cells

Cell PopulationMean Fluorescence Intensity Increase (vs. Control)Time PointSignificance
CD14high Monocytes18.5 ± 11.3-fold24 hoursp < 0.05 nih.gov
CD14neg/low Cells2.5 ± 0.6-fold24 hours-
CD14high Monocytes14.3 ± 4.3-fold7 daysp = 0.001 nih.gov
CD14neg/low Cells1.7 ± 0.1-fold7 days-

Spectroscopic Techniques for Molecular Interactions

Spectroscopic techniques, such as Raman spectroscopy and Nuclear Magnetic Resonance (NMR), are invaluable for elucidating the molecular-level interactions between bisphosphonates and their target, the bone mineral hydroxyapatite (B223615) (HAP).

Detailed Research Findings:

Studies have utilized Raman spectroscopy to investigate the interactions between bisphosphonates like 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP) and bone or synthetic hydroxyapatite. up.ac.za These studies have shown that it is possible to distinguish between different complexes formed at the solid-solution interface, providing insight into the chemical binding. up.ac.za The research suggests that HAP can be used as a reliable substitute for bone in such interaction studies. up.ac.za

NMR spectroscopy has been employed to investigate the static and dynamic structures of bisphosphonates bound to human bone. illinois.edu These studies have revealed that bisphosphonates bind tightly to the bone mineral surface, displacing phosphate (B84403) groups, and that their sidechains exhibit restricted mobility. illinois.edu The binding affinity of various bisphosphonates, including pamidronate and zoledronate, has been quantified using these methods. illinois.edu

For "this compound" (OX14), which has a lower binding affinity to hydroxyapatite compared to other potent bisphosphonates, these spectroscopic techniques are particularly relevant. bone-abstracts.orgnih.gov They can be used to precisely characterize the nature and strength of its interaction with the bone mineral, helping to explain its unique pharmacological profile of high potency combined with reduced skeletal retention. bone-abstracts.orgnih.gov

Interactive Data Table: Binding Affinity of Bisphosphonates to Hydroxyapatite

CompoundRelative Binding Affinity (HAP Column Retention)
OX14 Lowest scispace.comnih.gov
Risedronate (RIS)Higher than OX14 scispace.comnih.gov
Alendronate (ALN)Higher than OX14 scispace.comnih.gov
Ibandronate (IBN)Higher than OX14 scispace.com
Zoledronate (ZOL)Higher than OX14 scispace.comnih.gov

Future Research Directions and Unexplored Avenues for Bisphosphonate, 14

Development of Novel [Bisphosphonate, 14] Analogues with Enhanced Selectivity

The advancement of research involving this compound hinges on the development of novel analogues with superior selectivity for specific biological targets. The core strategy involves synthetic chemistry to modify the compound's structure, thereby fine-tuning its pharmacological profile. nih.gov A key focus is on altering the two side chains (R¹ and R²) attached to the central carbon of the P-C-P backbone, as these moieties are critical in determining the compound's potency and target interaction. nih.gov

One avenue of research is the synthesis of alendronate-like analogues, where the side chain of this compound could be modified with various functional groups to enhance its specificity. rsc.org This approach allows for the creation of a library of related compounds, which can then be screened to identify derivatives with improved affinity for a particular enzyme or receptor, potentially minimizing off-target effects. Another innovative direction is the design of "pro-drugs," where the bisphosphonate is chemically linked to another molecule. These prodrugs can be engineered to release the active this compound under specific physiological conditions, such as a change in pH, or in the presence of a particular enzyme like cathepsin B. acs.org

Furthermore, medicinal chemists are exploring bisphosphonates with deliberately reduced bone affinity but high inhibitory potency. bone-abstracts.orgoup.com For a compound like this compound, developing analogues with lower skeletal retention could enhance its activity in non-skeletal tissues, opening up a wider range of non-clinical research applications. bone-abstracts.orgnih.gov The introduction of an azido (B1232118) moiety into the structure is another advanced technique, creating a "clickable" bisphosphonate synthon that can be easily attached to other molecules for targeted delivery or imaging studies. nih.gov

Compound Name
Alendronate
This compound
Clodronate
Ibandronate
OX14
Pamidronate
Risedronate
Zoledronic acid

Exploration of Unconventional Molecular Targets Beyond Known Pathways

While the primary molecular target of nitrogen-containing bisphosphonates is farnesyl pyrophosphate synthase (FPPS) within the mevalonate (B85504) pathway, emerging evidence suggests that the full spectrum of biological effects may not be explained by this interaction alone. nih.govnih.govbohrium.com Future research on this compound will likely focus on identifying and validating these unconventional molecular targets. The observation that bisphosphonates can have beneficial extra-skeletal effects challenges the notion that their activity is exclusively confined to bone cells. nih.gov

This exploration necessitates the use of advanced techniques like proteomic profiling to screen for new intracellular binding partners of this compound. Such studies may reveal interactions with other enzymes, such as kinases or phosphatases, or with signaling proteins that are not part of the canonical mevalonate pathway. Understanding these interactions is crucial for deciphering the compound's pleiotropic effects. nih.gov For instance, research could investigate whether this compound influences osteocyte function through mechanisms independent of its antiresorptive properties, such as modulating connexin-43 hemichannels, which are important for bone mechanotransduction. jci.org The discovery of novel targets for this compound would not only provide a more complete picture of its mechanism of action but could also establish it as a valuable chemical probe for studying new biological pathways. nih.gov

Compound Name
This compound

Integration of [this compound] Research with Emerging Biological Paradigms (e.g., anti-aging mechanisms)

A particularly exciting frontier for this compound research is its integration with emerging biological fields, most notably the study of aging. kespine.org.uk Recent studies have unexpectedly revealed that patients receiving bisphosphonates show a reduction in all-cause mortality and a lower incidence of age-related diseases like cardiovascular disease and certain cancers, effects that cannot be solely attributed to the prevention of bone loss. nih.govkespine.org.uk This suggests that bisphosphonates may have systemic anti-aging properties.

Future investigations into this compound could explore its potential as a senotherapeutic agent—a compound that can selectively clear senescent cells, which accumulate with age and contribute to tissue dysfunction. patsnap.com In vitro experiments with other bisphosphonates have shown they can effectively kill senescent cells with minimal impact on healthy, non-senescent cells. patsnap.com Research could also focus on whether this compound can modulate key aging pathways, such as those involving mitochondrial sirtuins or the FOXO transcription factors. nih.gov Studies using model organisms like C. elegans have demonstrated that bisphosphonates can attenuate age-related muscle decline (sarcopenia) and improve mitochondrial network structure, suggesting conserved, muscle-intrinsic mechanisms that could be explored for this compound. nih.gov

Compound Name
This compound

Challenges and Opportunities in [this compound] Research Translation to Novel Research Applications (excluding clinical)

Translating research on this compound into novel, non-clinical research applications presents a landscape of both challenges and opportunities. A primary challenge is the need for a more profound understanding of its structure-activity relationships and the full extent of its off-target effects. nih.govjci.org Without this knowledge, its utility as a highly specific chemical probe for biological systems is limited. Furthermore, the synthesis of specialized research analogues, such as those with fluorescent tags for imaging or linkers for conjugation to other molecules, can be complex and requires significant investment in medicinal chemistry. nih.govrsc.org

Despite these hurdles, the opportunities are substantial. The inherent bone-targeting capability of the bisphosphonate class makes it an excellent candidate for developing research tools aimed at the bone microenvironment. nih.gov For example, this compound could be conjugated to fluorescent dyes or other reporter molecules to visualize cellular processes within bone tissue in research models. This strategy is already being explored for delivering therapeutic agents to bone, and the same principles can be applied for basic research purposes. nih.govjci.org

Q & A

Basic: How should researchers formulate a focused research question for studying Bisphosphonate, 14's efficacy in preclinical models?

Answer:
Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure the question. For example:

  • P : Osteoporotic rodent models
  • I : this compound administration (dosage, frequency)
  • C : Placebo or standard bisphosphonate therapy
  • O : Bone mineral density (BMD) improvement, fracture risk reduction
  • T : 12-week observation period

This framework ensures clarity and alignment with experimental goals. Additionally, apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s viability .

Basic: What experimental design is optimal for initial pharmacokinetic studies of this compound?

Answer:
A pre-experimental design (e.g., single-group pretest-posttest) is suitable for preliminary pharmacokinetic profiling. Key steps:

Baseline measurement of plasma drug concentration.

Administer this compound intravenously.

Collect serial blood samples over 24–72 hours.

Analyze data using non-compartmental modeling (e.g., AUC, half-life).

For rigor, include controls for renal clearance variability and validate assays via HPLC-MS .

Advanced: How can researchers resolve contradictions in bisphosphonate efficacy data across in vivo studies?

Answer:
Contradictions often arise from methodological heterogeneity (e.g., dosing regimens, animal strains). Address this via:

  • Meta-analysis : Pool data from studies meeting inclusion criteria (e.g., similar endpoints, species). Use random-effects models to account for variability .
  • Sensitivity analysis : Test if results remain consistent after excluding outliers or adjusting for confounders (e.g., age, comorbidities).
  • Replication : Conduct standardized experiments across multiple labs to isolate protocol-driven discrepancies .

Advanced: What factorial design approaches are effective for studying this compound’s interactions with adjuvant therapies?

Answer:
A 2×2 factorial design allows simultaneous testing of two variables (e.g., this compound + Vitamin D vs. This compound alone). Key considerations:

  • Randomization : Assign subjects to four groups (A: Both therapies; B: Bisphosphonate only; C: Vitamin D only; D: Placebo).
  • Power analysis : Ensure adequate sample size to detect interaction effects (α=0.05, β=0.20).
  • Outcome metrics : Include dual endpoints (e.g., BMD, serum calcium levels) and use ANOVA for interaction term analysis .

Basic: How should researchers structure the methods section for reproducibility in this compound studies?

Answer:
Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Experimental details : Specify synthesis protocols, purity validation (NMR, HPLC), and storage conditions.
  • Animal models : Report strain, age, housing conditions, and ethical approvals.
  • Data transparency : Deposit raw data in repositories (e.g., Figshare) and reference supplementary files (e.g., dose-response curves) .

Advanced: What strategies validate mechanistic hypotheses for this compound’s anti-resorptive effects?

Answer:
Combine multi-omics approaches :

Transcriptomics : RNA-seq to identify osteoclast pathway modulation (e.g., RANKL/OPG ratio).

Proteomics : LC-MS/MS to quantify bone turnover markers (e.g., CTX-I, PINP).

Metabolomics : NMR-based profiling of bone microenvironment metabolites.

Triangulate results with in silico modeling (e.g., molecular docking to farnesyl pyrophosphate synthase) .

Basic: How to ensure ethical compliance in this compound clinical trials?

Answer:

  • Informed consent : Disclose risks (e.g., osteonecrosis of the jaw) and benefits.
  • Data safety monitoring : Establish an independent board to review adverse events.
  • Conflict of interest : Declare funding sources (e.g., industry vs. academic grants) in the manuscript .

Advanced: What frameworks integrate this compound research into broader osteoporosis therapeutics theory?

Answer:
Link studies to the "bone remodeling balance" conceptual framework :

  • Theory-driven hypotheses : Test if this compound shifts equilibrium toward osteoblast activity via Wnt/β-catenin modulation.
  • Cross-disciplinary validation : Collaborate with computational biologists to model long-term bone density outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.